

# Unveiling the Kinase Selectivity of Odonicin: A Comparative Analysis

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase inhibitor **Odonicin**, benchmarking its cross-reactivity against the well-characterized inhibitors Staurosporine and Dasatinib. This guide synthesizes available experimental data to illuminate the selectivity profile of **Odonicin** and offers detailed protocols for key kinase inhibition assays.

**Odonicin**, a natural diterpenoid compound also known as Oridonin, has garnered interest for its anti-inflammatory and anti-cancer properties. Understanding its kinase selectivity is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This guide compares the known kinase inhibition profile of **Odonicin** with that of Staurosporine, a broad-spectrum kinase inhibitor, and Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy.

## **Comparative Analysis of Kinase Inhibition**

The cross-reactivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the known inhibitory activities of **Odonicin**, Staurosporine, and Dasatinib against a selection of kinases. It is important to note that while extensive kinome-wide screening data is available for Staurosporine and Dasatinib, the publicly available data for **Odonicin** is more limited.



Kinase Target	Odonicin (IC50)	Staurosporine (IC50/Kd)	Dasatinib (Kd)
AKT1	8.4 μM[1]	5 nM	1 nM
AKT2	8.9 μM[ <del>1</del> ]	25 nM	1 nM
EGFR	No significant inhibition observed[1]	1.7 nM	1.2 nM
SRC	No significant inhibition observed[1]	6.3 nM	0.8 nM
FGFR2	No significant inhibition observed[1]	20 nM	1.2 nM
ABL1	Data not available	20 nM	0.5 nM
VEGFR2	Data not available	1.3 nM	0.8 nM
PDGFRβ	Data not available	1.3 nM	1.1 nM
p38α (MAPK14)	Data not available	1.1 nM	1.9 nM

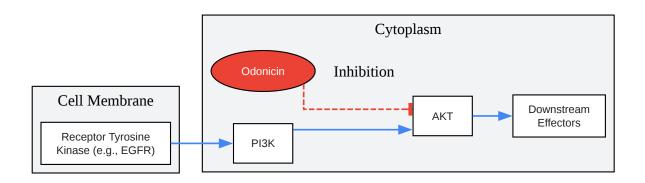
Disclaimer: The presented data is compiled from various sources and methodologies. Direct comparison of absolute values should be made with caution. The absence of data for **Odonicin** against certain kinases does not necessarily indicate a lack of activity but rather a lack of publicly available screening data.

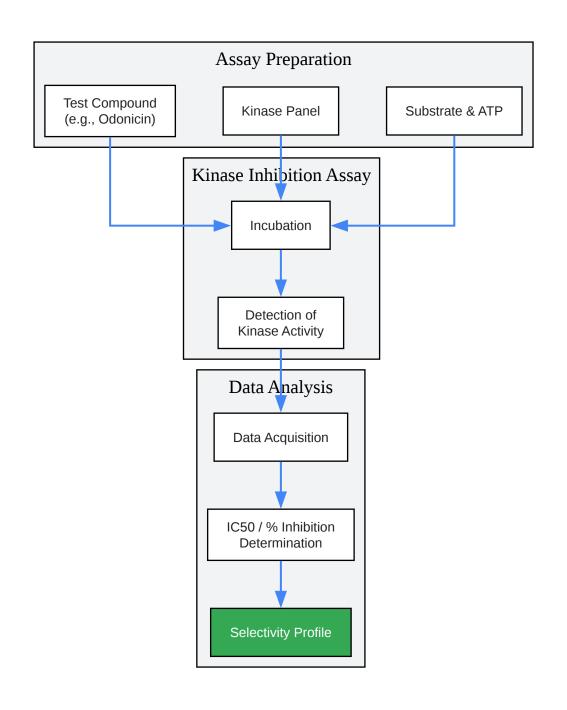
The available data indicates that **Odonicin** is a moderate inhibitor of AKT1 and AKT2 kinases. [1] In contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib, **Odonicin** displays a notably different selectivity profile, with no significant inhibition reported for EGFR, Src, and FGFR2.[1]

# **Signaling Pathways and Experimental Workflow**

To visualize the interplay of these compounds with cellular signaling and the process of evaluating their cross-reactivity, the following diagrams are provided.









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### References

- 1. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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